![molecular formula C27H37NO6S B14361445 4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid CAS No. 95905-61-6](/img/structure/B14361445.png)
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid is a complex organic compound with a variety of functional groups, including a sulfonic acid group, an amide group, and a dodecyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined to form the final product. The key steps include:
Preparation of 4-[(Dodecyloxy)carbonyl]benzoic acid: This can be achieved by reacting dodecanol with 4-carboxybenzoyl chloride in the presence of a base such as pyridine.
Formation of 4-(2-aminoacetamido)benzenesulfonic acid: This involves the reaction of 4-aminobenzenesulfonic acid with chloroacetyl chloride, followed by hydrolysis.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{4-[(Octyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid
- 4-(2-{4-[(Hexadecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid
Uniqueness
4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid is unique due to the presence of the dodecyloxycarbonyl group, which imparts specific physicochemical properties such as hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery systems and surfactants.
Properties
CAS No. |
95905-61-6 |
|---|---|
Molecular Formula |
C27H37NO6S |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
4-[[2-(4-dodecoxycarbonylphenyl)acetyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C27H37NO6S/c1-2-3-4-5-6-7-8-9-10-11-20-34-27(30)23-14-12-22(13-15-23)21-26(29)28-24-16-18-25(19-17-24)35(31,32)33/h12-19H,2-11,20-21H2,1H3,(H,28,29)(H,31,32,33) |
InChI Key |
QLTPGDLXNBSAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



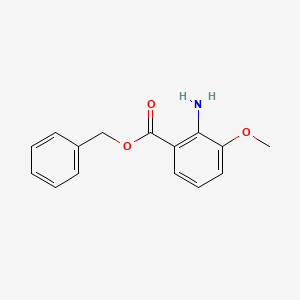
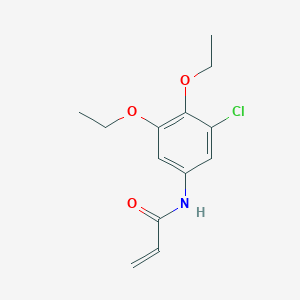
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
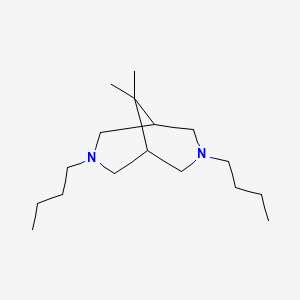
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
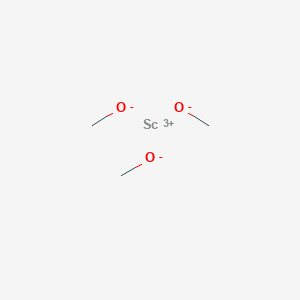
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
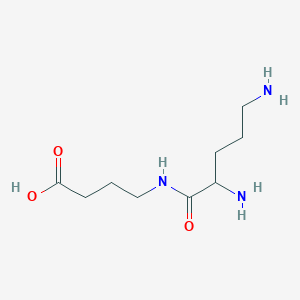
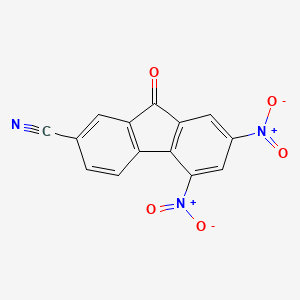
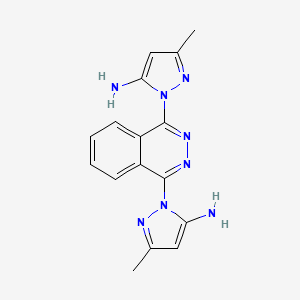
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
